molecular formula C26H31NO4 B3904065 3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one

3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one

Cat. No. B3904065
M. Wt: 421.5 g/mol
InChI Key: LGWMHNQKTCVZTP-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstenediol, or 5-androstenediol (abbreviated as A5 or Δ5-diol), also known as androst-5-ene-3β,17β-diol, is an endogenous weak androgen and estrogen steroid hormone and intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenedione (androst-4-ene-3,17-dione) .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic chemistry reactions. For example, androstenediol is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, DHEA .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by a cyclopentanoperhydrophenanthrene ring, common to all steroids .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including oxidation and reduction, to form other steroid hormones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary, but they typically have a molecular weight of around 290.447 g·mol −1 .

Mechanism of Action

Androstenediol has been found to stimulate the immune system . It possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .

properties

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[(4-nitrophenyl)methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(7-4-16)27(30)31/h3-7,13,20-23,28H,8-12,14-15H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMHNQKTCVZTP-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)[N+](=O)[O-])C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one
Reactant of Route 2
3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one
Reactant of Route 3
3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one
Reactant of Route 4
3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one
Reactant of Route 5
3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one
Reactant of Route 6
3-hydroxy-16-(4-nitrobenzylidene)androst-5-en-17-one

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